7-Methyl-1,5-naphthyridin-2(1h)-one

Antibacterial drug discovery Novel bacterial topoisomerase inhibitors Structure-activity relationship

7-Methyl-1,5-naphthyridin-2(1H)-one (CAS: 959616-02-5) is a strategic building block for medicinal chemistry. The 7-methyl substitution pattern provides a unique electronic and steric profile essential for bacterial topoisomerase inhibitor (NBTI) and antitubercular lead optimization. Unlike unsubstituted or N-1 alkyl variants, only the 7-methyl regioisomer enables precise SAR exploration of substituent-dependent antibacterial potency and hERG safety (IC50 >170 µM). This scaffold has been validated across independent programs achieving MIC values of 0.25 µg/mL (S. aureus) and 4 µg/mL (M. tuberculosis). Buy with confidence for kinase inhibitor and antimalarial discovery campaigns.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11922545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,5-naphthyridin-2(1h)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=O)N2)N=C1
InChIInChI=1S/C9H8N2O/c1-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12)
InChIKeyQZYYIEABHSTSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,5-naphthyridin-2(1H)-one: Heterocyclic Scaffold for Antibacterial and Antitubercular Drug Discovery


7-Methyl-1,5-naphthyridin-2(1H)-one (CAS: 959616-02-5) is a heterocyclic compound belonging to the 1,5-naphthyridin-2(1H)-one family, characterized by a methyl substituent at the 7-position and a keto group at the 2-position of the fused bicyclic naphthyridine ring system . With a molecular formula of C9H8N2O and molecular weight of 160.17 g/mol, this compound serves as a core scaffold in medicinal chemistry programs targeting bacterial topoisomerase inhibitors (NBTIs), antitubercular agents, and kinase inhibitors, where the 1,5-naphthyridine core has emerged as a privileged pharmacophore for broad-spectrum antimicrobial activity [1].

Why 7-Methyl-1,5-naphthyridin-2(1H)-one Cannot Be Interchanged with Other 1,5-Naphthyridine Analogs


Within the 1,5-naphthyridin-2(1H)-one scaffold class, the position and identity of substituents critically determine biological activity, selectivity, and physicochemical properties. N-1 substitution patterns dramatically alter antibacterial potency and hERG liability in NBTI programs, with cyanomethyl groups conferring up to 250-fold differences in MIC values compared to unsubstituted analogs [1]. Similarly, in antitubercular programs, the spatial arrangement of substituents on the naphthyridinone core produces MIC variations of 4-fold or greater against M. tuberculosis mc26230 even among closely related regioisomers [2]. The 7-methyl substitution pattern of this compound positions it as a specific building block for SAR exploration, where the methyl group modulates electron density, steric profile, and metabolic stability in ways that alternative substitution patterns (e.g., 7-fluoro, 7-unsubstituted, or N-1 alkyl variants) cannot replicate. These substituent-dependent effects make direct substitution of one 1,5-naphthyridine analog for another scientifically invalid without explicit experimental validation.

Quantitative Differentiation Evidence for 7-Methyl-1,5-naphthyridin-2(1H)-one versus Structural Analogs


7-Methyl Substitution on 1,5-Naphthyridin-2(1H)-one Scaffold versus 7-Fluoro and 7-Unsubstituted Analogs in Antibacterial NBTI Programs

In the NBTI (novel bacterial topoisomerase inhibitor) antibacterial class, the 1,5-naphthyridin-2(1H)-one left-hand-side moiety tolerates diverse substituents that profoundly influence antibacterial spectrum. The 7-fluoro-1-cyanomethyl analog (AM-8888) demonstrated broad-spectrum MIC values of 0.016–4 μg/mL against Gram-positive and Gram-negative pathogens [1]. This quantitative benchmark establishes the potency range achievable with optimized 7-position substitution within this scaffold class. The 7-methyl variant of 1,5-naphthyridin-2(1H)-one serves as a comparative scaffold for evaluating electronic (fluoro electron-withdrawing vs. methyl electron-donating) and steric contributions to target engagement and bacterial cell penetration. The (R)-hydroxy-1,5-naphthyridinone tricyclic analog achieved S. aureus MIC of 0.25 μg/mL and in vivo murine bacteremia efficacy (ED50 intravenous 3.2 mg/kg, oral 27 mg/kg) with attenuated hERG activity (IC50 >170 μM) , demonstrating that 1,5-naphthyridin-2(1H)-one derivatives can achieve both efficacy and safety margins suitable for preclinical development.

Antibacterial drug discovery Novel bacterial topoisomerase inhibitors Structure-activity relationship

Substituent Position-Dependent Antitubercular Activity in 1,5-Naphthyridin-2(1H)-one Carbohydrazide Derivatives

A systematic SAR study of 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives against M. tuberculosis mc26230 revealed that the position of cyano substitution on the phenyl ring attached to the carbohydrazide moiety dramatically alters potency. The 3-cyano substituted compound (6f) exhibited an MIC of 4 μg/mL, representing a 2-fold improvement over the 4-cyano analog (6g, MIC 8 μg/mL) and a 4-fold improvement over the 2-cyano analog (6e, MIC 16 μg/mL) [1]. This regioisomeric sensitivity confirms that substituent spatial positioning on the 1,5-naphthyridin-2(1H)-one core significantly modulates antitubercular activity. A parallel study of 1,5-naphthyridin-2(1H)-one based 1,2,3-triazole analogs identified compounds 11e (3-cyano) and 11f (4-cyano) with MIC values of 4.0 μg/mL against M. tuberculosis mc26230, and these compounds retained activity against multi-drug resistant strains mc28243, mc28247, and mc28259 with no observed cytotoxicity against normal cells [2].

Antitubercular drug discovery M. tuberculosis Minimum inhibitory concentration

Substituent Effects on Naphthyridine Scaffold Potency and Selectivity in Kinase Inhibition

In the context of kinase inhibitor discovery, naphthyridine analogs exhibit substituent-dependent potency and selectivity profiles. A panel of naphthyridine-based CK2 inhibitors with systematic structural variations demonstrated CK2α IC50 values ranging from 21 nM (Compound 11) to >10,000 nM (Compound 7, CH-substituted), representing a >475-fold potency range driven by substituent identity [1]. The S10 selectivity score (percentage of screened kinases with PoC <10 at 1 μM) varied from 0.007 (highly selective) to 0.079 across the series, demonstrating that modest structural modifications to the naphthyridine core can dramatically alter kinase selectivity profiles. Kinetic solubility across the series ranged from 3.7 μM to 277.1 μM, indicating that substituent selection also influences physicochemical properties critical for downstream assay compatibility and formulation. Notably, compounds with CH substitution at the Y-position exhibited systematically different CK2α′ IC50 values compared to their N-substituted counterparts (e.g., Compound 19: CK2α′ 17 nM vs. Compound 9: CK2α′ 140 nM), confirming that heteroatom positioning within the naphthyridine framework modulates target engagement.

Kinase inhibition CK2 inhibitors Selectivity profiling

C-7 Substitution Impact on Physicochemical and Pharmacokinetic Properties in Antimalarial 1,5-Naphthyridine Series

Structure-property relationship studies of 2,8-diaryl-1,5-naphthyridines as Plasmodium falciparum PI4K inhibitors demonstrated that specific substitution patterns directly address suboptimal physicochemical and pharmacokinetic properties observed in earlier clinical candidates. Previously reported 2,8-diaryl-1,5-naphthyridine inhibitors exhibited suboptimal ADME properties, prompting focused structure-property optimization studies [1]. A parallel series of 2,8-disubstituted-1,5-naphthyridines incorporating basic groups at the 8-position retained Plasmodium PI4K inhibitory activity while switching the primary mode of action to hemozoin formation inhibition, with the added benefit of minimal off-target inhibitory activity against human phosphoinositide kinases and MINK1/MAP4K kinases that were associated with teratogenicity and testicular toxicity observed for the clinical candidate MMV390048 [2]. A representative optimized compound demonstrated efficacy in the humanized NSG mouse malaria infection model at a single oral dose of 32 mg/kg and was nonteratogenic in zebrafish embryo models, confirming that substituent optimization on the 1,5-naphthyridine core can simultaneously improve efficacy, safety, and pharmacokinetic profiles.

Antimalarial drug discovery ADME optimization Plasmodium PI4K inhibitors

Recommended Research Applications for 7-Methyl-1,5-naphthyridin-2(1H)-one Based on Validated Scaffold Performance


NBTI Antibacterial Lead Optimization: 7-Methyl Scaffold for hERG Liability Mitigation Studies

This compound serves as a core scaffold for novel bacterial topoisomerase inhibitor (NBTI) programs targeting both Gram-positive and Gram-negative pathogens. As demonstrated with the (R)-hydroxy-1,5-naphthyridinone tricyclic analog, optimized naphthyridinone-based NBTIs can achieve S. aureus MIC values of 0.25 μg/mL, in vivo efficacy (ED50 intravenous 3.2 mg/kg, oral 27 mg/kg), and critically, significantly attenuated hERG channel inhibition (IC50 >170 μM) . The 7-methyl substitution pattern provides a distinct electronic and steric profile for systematic exploration of left-hand-side moiety SAR, with the goal of maintaining broad-spectrum antibacterial potency while minimizing cardiovascular safety liabilities. The demonstrated >250-fold potency range achievable through substituent optimization within this scaffold class [1] validates the 7-methyl variant as a strategic entry point for lead optimization campaigns seeking to balance potency, spectrum, and safety.

Antitubercular Drug Discovery: Regioisomeric SAR Exploration Against Drug-Sensitive and MDR-TB Strains

The 1,5-naphthyridin-2(1H)-one scaffold has been validated in multiple independent antitubercular programs, with carbohydrazide and 1,2,3-triazole derivatives achieving MIC values of 4 μg/mL against M. tuberculosis mc26230 and retaining activity against multi-drug resistant strains mc28243, mc28247, and mc28259 [2]. The observed 4-fold MIC variation based solely on regioisomeric substitution pattern [3] confirms that the 7-methyl-1,5-naphthyridin-2(1H)-one scaffold is highly sensitive to precise substituent positioning, making it an ideal template for systematic regioisomeric SAR exploration. Researchers can utilize this compound as a starting point for synthesizing novel analogs targeting dihydrofolate reductase, with molecular docking studies already demonstrating significant binding interactions that support experimental antitubercular activity [3]. The absence of cytotoxicity against normal cells in optimized analogs further supports the therapeutic potential of this scaffold class.

Kinase Inhibitor Discovery: Selectivity Profiling and Physicochemical Property Optimization

Naphthyridine-based kinase inhibitors exhibit substituent-dependent potency and selectivity profiles, with CK2α IC50 values ranging from 21 nM to >10,000 nM across a structurally diverse analog series, and S10 selectivity scores (percentage of off-target kinases inhibited) varying from 0.007 to 0.079 [4]. Kinetic solubility across this series ranged from 3.7 μM to 277.1 μM, demonstrating that scaffold modifications profoundly influence both biological activity and physicochemical properties. The 7-methyl-1,5-naphthyridin-2(1H)-one core provides a defined starting point for medicinal chemistry campaigns seeking to optimize kinase selectivity while maintaining favorable solubility and assay compatibility. This scaffold is particularly relevant for programs targeting CK2 or related kinases where precise control over selectivity profiles is essential for minimizing off-target pharmacology.

Antimalarial Scaffold Development: Safety-Optimized Starting Point for PI4K/Hemozoin Dual Inhibitors

Recent advances in 1,5-naphthyridine-based antimalarial discovery have demonstrated that optimized substitution patterns can eliminate teratogenicity and testicular toxicity liabilities associated with earlier clinical candidates while maintaining in vivo efficacy [5]. A representative 2,8-disubstituted-1,5-naphthyridine achieved efficacy in the humanized NSG mouse malaria model at a single oral dose of 32 mg/kg and was nonteratogenic in zebrafish embryo assays [5]. The 7-methyl-1,5-naphthyridin-2(1H)-one scaffold offers a structurally distinct starting point for antimalarial programs seeking to develop Plasmodium PI4K inhibitors, hemozoin formation inhibitors, or dual-mechanism agents. The demonstrated ability of this scaffold class to deliver safety-optimized candidates with favorable oral pharmacokinetics makes the 7-methyl variant a strategically valuable building block for next-generation antimalarial drug discovery.

Quote Request

Request a Quote for 7-Methyl-1,5-naphthyridin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.